molecular formula C24H12N6O10S B11111180 5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]

5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11111180
M. Wt: 576.5 g/mol
InChI Key: DQMGSWOJTDSCFU-UHFFFAOYSA-N
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Description

2-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-5-{[2-(2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by multiple functional groups, including pyrimidinyl and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents. Common synthetic routes may include:

    Formation of Pyrimidinyl Moieties: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Isoindole Moieties: This step may involve the condensation of phthalic anhydride with amines, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of new functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: LiAlH4, NaBH4

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1H-isoindole-1,3(2H)-dione
  • 5-(2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

This compound is unique due to its dual pyrimidinyl and isoindole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H12N6O10S

Molecular Weight

576.5 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindol-5-yl]sulfonylisoindole-1,3-dione

InChI

InChI=1S/C24H12N6O10S/c31-17-15(7-25-23(37)27-17)29-19(33)11-3-1-9(5-13(11)21(29)35)41(39,40)10-2-4-12-14(6-10)22(36)30(20(12)34)16-8-26-24(38)28-18(16)32/h1-8H,(H2,25,27,31,37)(H2,26,28,32,38)

InChI Key

DQMGSWOJTDSCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CNC(=O)NC5=O)C(=O)N(C2=O)C6=CNC(=O)NC6=O

Origin of Product

United States

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